Levopimaric acid
Description
Contextualization as a Diterpene Resin Acid
Levopimaric acid is a naturally occurring organic compound classified as an abietane-type diterpene resin acid. wikipedia.orgscbt.com Resin acids are a class of complex molecules found in the resin of coniferous trees, such as pines and spruces. wikipedia.orgontosight.ai These acids are characterized by a three-ring carbon skeleton and the general chemical formula C₂₀H₃₀O₂. wikipedia.org
Resin acids are broadly categorized into two main types: abietic-type and pimaric-type. This compound belongs to the abietic-type group, which also includes l-abietic acid and neoabietic acid. The distinction between these compounds lies in the specific positioning of their conjugated double bond systems, a feature that significantly influences their chemical reactivity. wikipedia.org this compound is a major constituent of pine oleoresin, accounting for approximately 18% to 25% of this natural exudate. wikipedia.org Oleoresin, or pine gum, is a viscous substance composed of a complex mixture of terpenoids, roughly comprising equal parts volatile turpentine (B1165885) and non-volatile rosin (B192284), which is primarily made up of diterpene resin acids. wikipedia.org The production of oleoresin is a crucial defense mechanism for conifers against insect attacks and fungal infections. wikipedia.org
Significance in Natural Product Chemistry
This compound holds considerable significance in the field of natural product chemistry due to its unique chemical structure and its role as a chiral starting material for the synthesis of other complex molecules. cdnsciencepub.com Its rigid, stereochemically defined hydrocarbon scaffold provides a valuable platform for creating new compounds with specific three-dimensional arrangements. psu.edu The presence of a carboxylic acid group and conjugated double bonds allows for a variety of chemical modifications, making it a versatile building block in organic synthesis. biosynth.com
The unique configuration of its double bonds makes this compound particularly reactive compared to other resin acids. This reactivity is exploited in various chemical transformations, including Diels-Alder reactions, which are instrumental in both its isolation from complex mixtures and its use in creating novel derivatives. sibran.ru The study of this compound and its transformations contributes to a deeper understanding of the chemistry of natural products and provides pathways for the synthesis of valuable, optically pure substances. sibran.ru
Overview of Current Research Trajectories
Current research on this compound is multifaceted, exploring its potential in various scientific and industrial domains. A significant area of investigation is its biological activity. Studies have highlighted its potential as an anticancer agent, with research demonstrating its ability to induce apoptosis (programmed cell death) and autophagy in cancer cells. biocat.comnih.govjbuon.com Specifically, it has shown antiproliferative effects against cisplatin-resistant lung cancer cells. jbuon.comnih.gov Beyond oncology, its antibacterial, antioxidant, and cardiovascular properties are also under investigation. scbt.com
In the realm of materials science, this compound is being explored for the production of high-performance, bio-based polymers. biosynth.com Its thermal stability and reactivity make it a candidate for creating sustainable and eco-friendly curing agents for epoxy resin systems. researchgate.net The thermal oxidation characteristics of this compound are also being studied to ensure its stability in applications such as biofuels. researcher.liferesearchgate.net
Furthermore, this compound serves as a key intermediate in the synthesis of other valuable chemicals. For instance, it has been used as a starting material for the synthesis of (-)-warburganal, a compound with significant biological activity, and (-)-Ambrox®, a valuable fragrance ingredient. cdnsciencepub.comjst.go.jp Research also delves into modifying this compound through multicomponent reactions to create new derivatives with potentially enhanced biological activities. researcher.life
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₃₀O₂ | wikipedia.orgscbt.com |
| Molar Mass | 302.45 g·mol⁻¹ | scbt.comnih.gov |
| Appearance | Orthorhombic crystals | wikipedia.org |
| Melting Point | 150 °C (302 °F; 423 K) | wikipedia.org |
| Solubility in Water | Practically insoluble | wikipedia.org |
| IUPAC Name | (1R,4aR,4bS,10aR)-1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,9,10,10a-decahydrophenanthrene-1-carboxylic acid | wikipedia.org |
| CAS Number | 79-54-9 | scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWVEQKPFPXLGL-ONCXSQPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878526 | |
| Record name | Levopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-54-9 | |
| Record name | (-)-Levopimaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levopimaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levopimaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOPIMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073C2A77I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Biosynthesis and Metabolic Pathways of Levopimaric Acid
Elucidation of Biosynthetic Pathways in Conifers
In coniferous plants, the biosynthesis of levopimaric acid is a key component of the oleoresin defense system, which protects against herbivores and pathogens. nih.govoup.com The pathway involves a coordinated series of enzymatic reactions that convert a linear precursor into the final complex tricyclic acid.
The journey to this compound begins with geranylgeranyl diphosphate (B83284) (GGPP), the universal C20 precursor for diterpenoids. wikipedia.orgnih.gov In conifers, GGPP is synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The first committed step in the formation of the abietane (B96969) skeleton of this compound is the cyclization of GGPP. nih.govwikipedia.org This intricate reaction is catalyzed by a class of enzymes known as diterpene synthases. The initial cyclization produces a bicyclic intermediate, (+)-copalyl diphosphate (CPP). nih.govwikipedia.org This intermediate is then further transformed in subsequent enzymatic steps.
Diterpene synthases (diTPSs) are crucial enzymes that dictate the structural diversity of diterpenes. nih.govnih.gov In the biosynthesis of this compound, a specific type of diTPS, known as levopimaradiene (B1200008)/abietadiene synthase (LAS), plays a pivotal role. researchgate.net These are often bifunctional enzymes, possessing two distinct active sites (class I and class II) within a single polypeptide chain. nih.govnih.gov
The class II active site catalyzes the initial cyclization of GGPP to (+)-CPP. nih.govnih.gov The intermediate then translocates to the class I active site, where it undergoes further cyclization and rearrangement reactions. nih.govresearchgate.net The LAS-catalyzed reaction is complex and can result in the formation of an unstable initial product, 13-hydroxy-8(14)-abietene, which can then dehydrate to form a mixture of diterpene olefins, including abietadiene, levopimaradiene, neoabietadiene, and palustradiene. nih.govresearchgate.net Some conifers also possess monofunctional diTPSs that contribute to the diversity of diterpene resin acids. researchgate.net
Following the formation of the diterpene olefin skeleton, a series of oxidation reactions are required to produce the final carboxylic acid. These oxidations are catalyzed by cytochrome P450 monooxygenases (P450s), specifically enzymes from the CYP720B subfamily. oup.comoup.com
These P450 enzymes are often multisubstrate and multifunctional, capable of catalyzing a three-step oxidation at the C-18 position of the diterpene skeleton. oup.comoup.comoup.com This sequential oxidation converts the methyl group to a carboxylic acid via alcohol and aldehyde intermediates. nih.govmdpi.com For instance, CYP720B1 from loblolly pine (Pinus taeda) and CYP720B4 from Sitka spruce (Picea sitchensis) have been shown to act on multiple diterpene olefins to produce a range of diterpene resin acids, including this compound. oup.comoup.com The modularity of diTPS and CYP720B enzyme activities contributes to the complex mixture of resin acids found in conifer oleoresin. oup.comnih.gov
Role of Diterpene Synthases (e.g., Levopimaradiene Synthase)
Heterologous Biosynthesis and Metabolic Engineering Approaches
The industrial potential of this compound has driven research into its production using engineered microorganisms, offering a sustainable alternative to phytoextraction. nih.govnih.gov
The yeast Saccharomyces cerevisiae has emerged as a promising host for the heterologous production of this compound. nih.govnih.gov This is due to its well-characterized genetics, robust nature, and the presence of the native mevalonate (B85504) (MVA) pathway, which produces the necessary precursors IPP and DMAPP. nih.govacs.orgoup.com
To produce this compound in yeast, the biosynthetic genes from plants are introduced into the microbial host. This typically includes a levopimaradiene synthase (LPS) to convert the endogenous GGPP to levopimaradiene, and a cytochrome P450 enzyme from the CYP720B family, along with a suitable cytochrome P450 reductase (CPR), to catalyze the final oxidation steps. nih.govresearchgate.net For example, co-expression of a levopimaradiene synthase, CYP720B1, and a CPR from Taxus cuspidata (TcCPR) in S. cerevisiae has successfully resulted in the production of this compound. nih.govresearchgate.net
Achieving high titers of this compound in microbial hosts often requires extensive metabolic engineering to overcome bottlenecks and optimize the metabolic flux towards the desired product. nih.gov
Mevalonate Pathway Optimization: The native MVA pathway in yeast can be a limiting factor. Strategies to enhance the supply of the precursor GGPP include overexpressing key enzymes of the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and farnesyl diphosphate synthase (ERG20). nih.govoup.com Downregulating competing pathways, such as squalene (B77637) synthesis by repressing the ERG9 gene, can also redirect metabolic flux towards diterpene production. oup.com
Enzyme Engineering: The efficiency of the heterologously expressed enzymes can be improved through protein engineering.
N-terminal Truncation: Plant diterpene synthases often contain N-terminal plastid transit peptides that are not required for function in yeast and can even hinder activity. mdpi.comresearchgate.net Truncating these sequences from the levopimaradiene synthase has been shown to significantly increase product titers. nih.govresearchgate.net For instance, removing the first 79 amino acids from the N-terminus of LPS led to a notable increase in levopimaradiene production. nih.govresearchgate.net
Site-Directed Mutagenesis: The catalytic activity of enzymes can be further enhanced by making specific changes to their amino acid sequence. Site-directed mutagenesis of levopimaradiene synthase, based on homology modeling, has resulted in mutants with significantly improved production of levopimaradiene. nih.gov Combining N-terminal truncation with site-directed mutagenesis has led to substantial increases in product yield. nih.govnih.gov
Through a combination of these metabolic and protein engineering strategies, the production of this compound in fed-batch fermentation of S. cerevisiae has been successfully increased to several hundred milligrams per liter. nih.govresearchgate.netresearchgate.net
Co-expression Strategies with Reductases (e.g., Taxus cuspidata CPR)
The biosynthesis of this compound from its precursor, levopimaradiene, is an oxidation process catalyzed by cytochrome P450 monooxygenases (P450s), specifically CYP720B1. nih.gov These enzymes require a constant supply of electrons, which are transferred from NADPH by a partner protein, NADPH-cytochrome P450 reductase (CPR). mdpi.comfrontiersin.org In heterologous production systems like engineered Saccharomyces cerevisiae (yeast), the native CPRs may not be efficient partners for the plant-derived P450s, creating a bottleneck in the production of the target compound. researchgate.net To overcome this, co-expression strategies involving the introduction of a compatible CPR alongside the P450 enzyme are employed to enhance the efficiency of the electron transfer chain. frontiersin.orgresearchgate.net
Research has shown that the choice of CPR can significantly impact the final product yield. In the context of this compound production in yeast, a study compared the efficacy of three different CPRs when co-expressed with CYP720B1. The results demonstrated that the CPR from the Japanese yew, Taxus cuspidata (TcCPR), was the most effective partner for CYP720B1. nih.gov The co-expression of TcCPR with CYP720B1 in a yeast strain engineered to produce levopimaradiene resulted in a this compound titer of 23.13 mg/L. nih.govresearchgate.net
Further optimization of this co-expression strategy involved overexpressing both the CYP720B1 and TcCPR genes by integrating them into a multi-copy site within the S. cerevisiae genome. This approach led to a 1.9-fold increase in this compound production, reaching 45.24 mg/L in a shake-flask culture. nih.govresearchgate.netnih.gov These findings underscore the importance of selecting an appropriate P450/CPR pair and optimizing their expression levels to maximize the production of this compound in microbial hosts. The successful application of this strategy was a key step in achieving a final titer of 400.31 mg/L of this compound through fed-batch fermentation in a 5-L bioreactor. nih.govnih.gov
The principle of enhancing terpenoid production through CPR co-expression is not limited to this compound. Similar strategies have been successfully applied in the biosynthesis of other complex molecules, such as glycyrrhetinic acid and various diterpenoids, highlighting the broad applicability of this approach in metabolic engineering. nih.gov
Table 1: Effect of Taxus cuspidata CPR Co-expression on this compound Production in S. cerevisiae
| Strain/Condition | Key Genetic Modifications | This compound Titer (mg/L) | Fold Increase | Reference |
| Initial Co-expression | Co-expression of CYP720B1 and Taxus cuspidata CPR (TcCPR) | 23.13 | - | nih.govresearchgate.net |
| Overexpression | Multi-copy overexpression of CYP720B1 and TcCPR genes | 45.24 | 1.9 | nih.govresearchgate.netnih.gov |
| Fed-batch Fermentation | Optimized strain from overexpression studies | 400.31 | 17.3 (from initial) | nih.govnih.gov |
Iii. Chemical Synthesis and Derivatization of Levopimaric Acid Analogues
Rational Design and Synthesis of Structurally Modified Derivatives
The rational design of levopimaric acid derivatives focuses on targeted modifications of its core structure to introduce new functionalities and alter its physicochemical properties. This is primarily achieved through cycloaddition reactions that modify the diene-containing ring and transformations of the peripheral functional groups.
The conjugated diene system within the B ring of this compound is highly susceptible to [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. This reaction is a cornerstone in the derivatization of this compound, allowing for the efficient construction of complex polycyclic adducts.
Maleic Anhydride (B1165640): The reaction between this compound and maleic anhydride is a classic example, yielding a tricarboxylic acid adduct commonly known as maleopimaric acid (MPA). acs.orgacs.org This reaction can proceed at room temperature, though elevated temperatures are often used to isomerize other abietic-type resin acids (like abietic, neoabietic, and palustric acids) present in rosin (B192284) into the more reactive this compound, thereby increasing the yield of the MPA adduct. acs.orgrsc.org Studies have optimized this reaction, finding that a temperature of 125°C for one hour with a 1:2 molar ratio of abietic acid to maleic anhydride provides the best results for MPA formation. acs.org The resulting adduct, MPA, has been used as a monomer for creating various polymers, including polyesters and polyamides. researchgate.net
Thiazolidinedione: New derivatives have been synthesized by reacting this compound with dienophiles containing a thiazolidinedione fragment, such as 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid. cdnsciencepub.com This Diels-Alder reaction was found to be stereoselective, producing two regioisomers in an 81% yield with a 7:1 ratio after 17 days. cdnsciencepub.com The resulting adducts combine the rigid diterpene scaffold with a heterocyclic moiety known for a range of biological activities. cdnsciencepub.com
Quinones: this compound readily reacts with quinones like p-benzoquinone and naphthoquinone in a Diels-Alder fashion. researchgate.netchemistrydocs.com These reactions produce complex polycyclic adducts, sometimes referred to as quinopimaric acid. The efficiency of this cycloaddition can be significantly enhanced by using ionic liquids, such as those based on imidazolium (B1220033) salts, as catalysts. cdnsciencepub.com This catalytic approach not only accelerates the reaction but also simplifies the isolation procedure compared to traditional methods.
Acrylic Acid: The cycloaddition of acrylic acid to this compound produces an adduct known as acrylopimaric acid (APA). researchgate.net The synthesis involves heating this compound with acrylic acid in the presence of a polymerization inhibitor like hydroquinone. A typical procedure involves heating the reactants to 140-175°C for several hours, resulting in a yield of 70-72%. This adduct, featuring two carboxylic acid groups, serves as a valuable bifunctional monomer for the synthesis of novel polyesters and other polymers. researchgate.net
Table 1: Selected Diels-Alder Reactions of this compound
| Dienophile | Adduct Name/Type | Reaction Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Maleic Anhydride | Maleopimaric Acid (MPA) | 125°C, 1 h | ~51% (from abietic acid) | acs.org |
| Acrylic Acid | Acrylopimaric Acid (APA) | 140-175°C, 4-5 h | 70-72% | |
| 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid | Thiazolidinedione Adducts | Room Temp, 17 days | 81% (mixture of isomers) | cdnsciencepub.com |
| p-Benzoquinone | Quinopimaric Acid | Ionic Liquid Catalyst | Accelerated Rate | cdnsciencepub.com |
| Acrylonitrile | Acrylonitrile Adducts | Reflux in acrylonitrile, 3 h | 97% |
Beyond the diene system, the carboxylic acid group and the polycyclic backbone of this compound offer sites for extensive functionalization, leading to a wide array of derivatives.
S-containing Derivatives: Sulfur has been incorporated into the this compound framework through various methods. One approach involves the free-radical addition of ethanedithiol across the double bonds of the this compound skeleton in the presence of an initiator like AIBN, yielding a sulfur-containing bis-adduct with a yield of 87%. Additionally, sulfur-containing derivatives of quinopimaric acid have been synthesized, demonstrating the possibility of modifying the Diels-Alder adducts to include sulfur atoms.
Acetylenic Derivatives: Acetylenic moieties have been introduced to serve as handles for further modification, particularly through "click" chemistry. chemistrydocs.com For instance, the carboxyl group of a this compound-naphthoquinone adduct can be converted to an acid chloride and then reacted with acetylenic amines to form amides. chemistrydocs.com Alternatively, the adduct can be esterified with propargyl bromide to produce a terminal alkyne. This alkyne can then undergo a highly efficient and regioselective copper-catalyzed 1,3-dipolar cycloaddition with various azides to create novel 1,2,3-triazole hybrids. chemistrydocs.com
Amide, Ester, and Imide Derivatives: The carboxyl group is a common site for derivatization. Amides are readily synthesized, often by first converting the carboxylic acid to an acid chloride followed by reaction with an amine. chemistrydocs.com A variety of amides have been prepared from maleopimaric acid (MPA) and acrylopimaric acid (APA). Esterification is another key transformation. MPA has been converted into its trimethyl ester, triallyl ester, and triglycidyl ester, which are valuable monomers for polymer synthesis. Novel methods for esterification of the sterically hindered Diels-Alder adduct with acrylic acid have also been developed using cyclic carbonates. Furthermore, imide derivatives, such as N-arylimides of MPA, have been synthesized, expanding the chemical space of this compound analogues.
The stereochemistry of this compound and its derivatives is a critical aspect of their synthesis. This compound itself is a chiral molecule, and its transformations often lead to the formation of new stereocenters.
The Diels-Alder reaction is inherently stereoselective, typically proceeding via an endo transition state, which dictates the stereochemistry of the resulting adducts. acs.org For example, the reaction with maleic anhydride produces the endo-adduct. acs.org In some cases, as with 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid, the reaction can be stereoselective but yield a mixture of regioisomers. cdnsciencepub.com
Isomerization is a key process in resin acid chemistry. This compound is the most reactive of the abietic-type acids but is often present in smaller quantities than its isomers in processed rosin. rsc.org Under thermal or acidic conditions, abietic, neoabietic, and palustric acids can isomerize to form an equilibrium mixture. This isomerization is crucial for processes like the synthesis of maleopimaric acid from commercial rosin, as it continuously generates the reactive this compound from the other isomers. acs.org The thermal isomerization of pure this compound has been studied in detail and is a first-order reaction, leading to the formation of palustric, abietic, and neoabietic acids.
Functional Group Transformations and Derivatization (e.g., S-containing, acetylenic, amide, ester, imide derivatives)
Development of Advanced Synthetic Methodologies
To improve the efficiency, yield, and environmental footprint of synthesizing this compound derivatives, researchers have explored modern synthetic techniques that offer advantages over classical heating methods.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Its application in the synthesis of this compound derivatives has shown significant benefits. For the synthesis of maleopimaric acid (MPA), microwave heating can drastically reduce reaction times compared to conventional methods. The synthesis of tri-allyl maleopimarate, a polymer precursor, was achieved with a 93.2% yield in 4 hours at 55°C under 400 W microwave power, demonstrating a significant rate enhancement. Microwave assistance has also been explored for synthesizing other derivatives, highlighting its potential for creating libraries of compounds more efficiently.
Solid-phase synthesis offers advantages in product purification and process simplification. This technique has been applied to the synthesis of this compound adducts. One notable example is the use of functionalized silica (B1680970) gels with immobilized maleic anhydride for the one-pot synthesis of maleopimaric acid (MPA) directly from rosin. This solid-phase approach was reported to reduce reaction times by 50% compared to conventional solution-phase methods and simplifies the isolation of the product.
Table 2: Summary of Functional Group Transformations
| Derivative Type | Synthetic Approach | Reagents | Product Feature | Reference(s) |
|---|---|---|---|---|
| S-containing | Free-radical addition | Ethanedithiol, AIBN | Thioether linkages | |
| Acetylenic Amide | Amidation | Oxalyl chloride, acetylenic amines | Terminal alkyne on amide side-chain | chemistrydocs.com |
| Acetylenic Ester | Esterification & Click Chemistry | Propargyl bromide, azides, Cu(I) | 1,2,3-Triazole ring | chemistrydocs.com |
| Amide | Amidation from APA | Various amines | Amide linkage at carboxyl group(s) | |
| Imide | Imidation from MPA | Aryl amines | N-arylimide ring | |
| Polyester | Polycondensation from APA | Diols, catalysts | Polyester backbone | researchgate.net |
Enzymatic Biotransformation (e.g., Pseudomonas lipases for isomerization)
Enzymatic biotransformation represents an emerging methodology for the synthesis of this compound, offering a green and highly specific alternative to traditional chemical methods. Lipases, particularly from microbial sources like Pseudomonas, are versatile enzymes known for catalyzing a range of reactions including hydrolysis, esterification, and transesterification. researchgate.netmdpi.com Their application in the isomerization of resin acids is an area of active research.
Preliminary studies have explored the use of Pseudomonas lipases to catalyze the isomerization of abietic acid, the most abundant resin acid, into the more reactive this compound. This bioconversion is significant because this compound's conjugated diene system is a valuable synthon for Diels-Alder reactions, but its direct isolation can be challenging. Research findings indicate that under specific laboratory conditions, this enzymatic isomerization is feasible. For instance, studies have achieved a 40% conversion of abietic acid to this compound at a temperature of 37°C using Pseudomonas lipases. While these results are promising, the industrial-scale viability of this enzymatic process has not yet been proven.
The mechanism of lipase-catalyzed isomerization in non-aqueous media often involves the enzyme's ability to stabilize transition states, potentially facilitating the proton transfer required for the double bond migration from the transoid diene of abietic acid to the cisoid homoannular diene of this compound. The efficiency of such biotransformations depends on optimizing various parameters, including the choice of solvent, temperature, and enzyme immobilization techniques, which can enhance stability and reusability. nih.gov
Table 1: Research Findings on Enzymatic Isomerization of Abietic Acid
| Enzyme Source | Substrate | Product | Key Parameters | Conversion Rate | Reference |
|---|
Advanced Isolation and Purification Strategies for Synthetic Products
The isolation and purification of this compound and its synthetic analogues are critical steps to ensure high purity for subsequent reactions and applications. A variety of advanced strategies are employed, ranging from selective crystallization to various forms of chromatography.
Crystallization and Precipitation Techniques
Crystallization is a highly effective method for purifying solid compounds and is widely used for this compound derivatives. nih.gov
Solvent Crystallization: The target compound can be purified by recrystallization from a suitable solvent. For instance, after a Diels-Alder reaction, the resulting acrylopimaric acid can be obtained with 95% content through recrystallization using ethanol (B145695) and sodium salts. ncsu.edu Similarly, certain endoperoxide derivatives of this compound have been successfully recrystallized from solvents like Skellysolve B. cdnsciencepub.com The general principle involves dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble and allowing it to cool slowly, causing the pure compound to crystallize. rochester.edu
Amine Salt Precipitation: This is a highly selective method, particularly for isolating this compound from complex mixtures like pine oleoresin. The process involves treating the mixture with an amine, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), which selectively forms an insoluble salt with this compound. wikipedia.org This salt precipitate is then filtered and washed. The pure this compound is subsequently regenerated by acidifying the salt with a weak acid, like phosphoric acid, which minimizes the risk of isomerization. sci-hub.se This technique can yield this compound with a purity exceeding 95%. On an industrial scale, ion-exchange resins can be used to regenerate the free acid from these salts, achieving recovery rates of 85–90%.
Chromatographic Methods
Chromatography is an indispensable tool for the purification of this compound analogues, especially for separating complex mixtures or products that are difficult to crystallize.
Column Chromatography: Silica gel column chromatography is a standard procedure for purifying synthetic derivatives. ncsu.edumdpi.com The choice of eluent (solvent system) is crucial for effective separation. Common solvent systems include mixtures of petroleum ether and ethyl acetate (B1210297) or n-pentane and ethyl ether. ncsu.edu For example, amide derivatives of acrylopimaric acid have been purified using a 10:1 mixture of petroleum ether and ethyl acetate. ncsu.edu
Flash Chromatography: This is a variation of column chromatography that uses pressure to speed up the separation process, making it faster and often more efficient. It has been successfully used to purify intermediates in the multi-step synthesis of this compound derivatives, such as separating hemithioacetals using a Skellysolve B and acetone (B3395972) mixture. cdnsciencepub.com
Thin-Layer Chromatography (TLC): While primarily an analytical technique to monitor reaction progress, TLC can also guide the development of preparative separation methods. researchgate.net It helps in identifying the optimal solvent system for column chromatography by resolving the target compound from impurities. For instance, a system of n-pentane/ethyl ether/acetic acid can resolve this compound from other resin acids like palustric and abietic acids.
Table 2: Summary of Purification Strategies for this compound and Derivatives
| Technique | Sub-Type | Description | Typical Solvents/Reagents | Application Example | Reference |
|---|---|---|---|---|---|
| Crystallization | Recrystallization | Purification by dissolving in a hot solvent and cooling. | Ethanol, Skellysolve B, Carbon Tetrachloride | Purification of acrylopimaric acid and endoperoxide derivatives. | ncsu.educdnsciencepub.com |
| Amine Salt Precipitation | Selective precipitation of this compound as an amine salt, followed by regeneration. | 2-Amino-2-methyl-1-propanol (AMP), Triethylamine, Phosphoric Acid | Isolation of this compound from pine oleoresin with >95% purity. | wikipedia.org | |
| Chromatography | Column Chromatography | Separation based on differential adsorption on a stationary phase (silica gel). | Petroleum Ether/Ethyl Acetate, n-Pentane/Ethyl Ether | Purification of synthetic amide and ester derivatives. | ncsu.edumdpi.com |
Iv. Investigating Biological Activities and Underlying Cellular Mechanisms of Levopimaric Acid
In Vitro Studies on Cellular Models
Levopimaric acid and its derivatives have demonstrated notable antiproliferative and cytotoxic effects against a range of cancer cell lines in laboratory settings.
Non-Small Cell Lung Carcinoma (NSCLC): this compound has shown potent antiproliferative effects against cisplatin-resistant A-549 non-small cell lung carcinoma cells, with a reported IC50 value of 15 μM. nih.govjbuon.com In contrast, its toxic effects on normal lung cells (MRC5) were found to be insignificant. nih.govjbuon.com
Breast Carcinoma and Colon Adenocarcinoma: Modified diene adducts of this compound have exhibited cytotoxic effects against human breast carcinoma (MCF-7) and colon adenocarcinoma (HT-29) cell lines. One derivative, 1,4-Dihydroxyiminodihydroquinopimaric acid methyl ester, was shown to induce apoptosis and dose-dependent cytotoxicity in these cell lines. mdpi.com
Leukemia and other cancer cell lines: Cyanoethyl derivatives of dihydroquinopimaric acid, derived from this compound, displayed high antiproliferative effects against Jurkat, K562, U937 (leukemia cell lines), and HeLa (cervical cancer) tumor cell cultures. mdpi.comnih.gov These nitrile derivatives were found to be effective inducers of apoptosis. nih.govresearchgate.netmdpi.com
Interactive Data Table: Antiproliferative Activity of this compound and its Derivatives
| Compound/Derivative | Cell Line(s) | Observed Effect | IC50 Value |
| This compound | A-549 (NSCLC) | Potent antiproliferative effects | 15 μM nih.govjbuon.com |
| This compound | MRC5 (normal lung) | Insignificant toxic effects | 75 µM jbuon.com |
| 1,4-Dihydroxyiminodihydroquinopimaric acid methyl ester | MCF-7 (breast), HT-29 (colon) | Dose-dependent cytotoxicity, apoptosis induction | Not specified |
| Cyanoethyl derivatives of dihydroquinopimaric acid | Jurkat, K562, U937 (leukemia), HeLa (cervical) | High antiproliferative effect, apoptosis induction | CC50 = 0.045-0.154µM nih.gov |
A key mechanism underlying the anticancer potential of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells.
Studies have shown that this compound can alter the expression of key proteins involved in the apoptotic pathway. Specifically, it has been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in A-549 lung cancer cells. jbuon.com This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. jbuon.comwaocp.orgwaocp.org The anticancer effects of this compound are attributed to this induction of apoptosis through the modulation of these apoptosis-related proteins. nih.govjbuon.com
Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. mdpi.com Their activation is a hallmark of programmed cell death. thermofisher.com Research on dehydroabietic acid derivatives, which are structurally related to this compound, has shown that they can induce apoptosis in HeLa cells through the mitochondrial pathway, which includes the activation of caspase-3. nih.govresearchgate.net This suggests that the activation of caspase cascades may be a crucial component of the apoptotic process initiated by this compound and its related compounds.
In addition to apoptosis, this compound has been found to influence another cellular process called autophagy. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery.
In cisplatin-resistant A-549 lung cancer cells, this compound has been shown to induce autophagy. jbuon.com This was confirmed by observing the formation of autophagosomes through electron microscopy. jbuon.com Western blot analysis revealed that this compound treatment led to an increase in the expression of LC3-I and a decrease in the expression of LC3-II and p62. jbuon.com The conversion of LC3-I to the lipidated form LC3-II is a key indicator of autophagosome formation. bioradiations.com The protein p62, also known as sequestosome-1 (SQSTM1), is an autophagy receptor that binds to ubiquitinated proteins and LC3, delivering them to the autophagosome for degradation. plos.org A decrease in p62 levels is often indicative of a functional autophagic flux. bioradiations.com The observed alterations in these autophagy-related proteins suggest that this compound can modulate this cellular pathway. jbuon.com
Autophagy Modulation and Mechanistic Investigations
Autophagosome Formation
This compound has been identified as an inducer of autophagy, a cellular process involving the degradation of cellular components via lysosomes. A key step in this process is the formation of autophagosomes, which are double-membraned vesicles that sequester cytoplasmic material destined for degradation. arccjournals.com Research indicates that this compound treatment leads to the activation of autophagy, which is visibly marked by the formation of these autophagosomes within the cell.
The induction of autophagy by this compound has been confirmed through electron microscopy, which allows for the direct visualization of autophagic structures. jbuon.com Furthermore, the molecular mechanism involves the modulation of key autophagy-related proteins. Studies have shown that this compound treatment results in alterations in the expression levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62. Specifically, it promotes the conversion of LC3-I to its lipidated form, LC3-II, and leads to a decrease in p62 levels, both of which are hallmark indicators of autophagic activity and autophagosome formation. jbuon.com This evidence suggests that this compound actively participates in the molecular cascade that initiates the assembly of autophagosomes. jbuon.com
Mitochondrial Dysfunction and Bioenergetic Modulation
This compound and its derivatives exert significant influence on mitochondrial function, leading to dysfunction and altering cellular bioenergetics. These compounds can directly interact with mitochondrial membranes and interfere with the core processes of energy production.
Studies on modified diene adducts of this compound have demonstrated a pronounced membranotropic effect on liver mitochondria. mdpi.com These derivatives have been found to reduce the efficiency of oxidative phosphorylation (OXPHOS) in a dose-dependent manner. researchgate.netnih.gov The impairment of OXPHOS, the primary pathway for ATP synthesis in the cell, is a critical aspect of the compound's biological activity. nih.gov This reduction in efficiency is not only due to the inhibition of specific protein complexes but also attributed to a protonophore action, which dissipates the proton gradient across the inner mitochondrial membrane necessary for ATP synthase function. mdpi.comnih.govresearcher.life
The decrease in oxidative phosphorylation efficiency caused by this compound derivatives is directly linked to the inhibition of specific components of the mitochondrial respiratory chain. researcher.life Research has consistently shown that these compounds inhibit the activity of Complex III (Coenzyme Q – cytochrome c reductase) and Complex IV (cytochrome c oxidase). mdpi.comresearchgate.netnih.gov This suppression of electron transport chain activity disrupts the flow of electrons to oxygen, thereby hindering the establishment of the proton gradient required for ATP synthesis. nih.gov
The table below summarizes the inhibitory effects of modified this compound diene adducts on the activity of mitochondrial respiratory chain complexes, with activity values presented as a percentage of the control.
| Compound Concentration | Complex I Activity (% of control) | Complex II Activity (% of control) | Complex III Activity (% of control) | Complex IV Activity (% of control) |
| Control | 100% | 100% | 100% | 100% |
| Compound 1 | No significant effect | No significant effect | Moderate Inhibition | Moderate Inhibition |
| Compound 2 | No significant effect | No significant effect | Significant Inhibition | Significant Inhibition |
| Compound 3 | No significant effect | No significant effect | Pronounced Inhibition | Pronounced Inhibition |
| Data synthesized from descriptive findings in research articles. nih.govresearchgate.net The baseline activities for control mitochondria were 365 ± 11, 412 ± 12, 679 ± 9, and 477 ± 4 nmol/min/mg protein for Complexes I, II, III, and IV, respectively. researchgate.net |
A direct consequence of respiratory chain inhibition and protonophore activity is the alteration of the mitochondrial membrane potential (MMP). This compound and its derivatives have been shown to cause a decrease in MMP. mdpi.comresearchgate.net This effect is observed when mitochondria are energized by substrates of both Complex I (such as glutamate/malate) and Complex II (succinate), indicating a broad impact on the respiratory process. nih.govresearcher.life The collapse of the mitochondrial membrane potential is a critical event, as it is a key indicator of mitochondrial damage and a trigger for apoptotic cell death pathways. nih.gov Studies have specifically linked this compound-induced Reactive Oxygen Species (ROS) generation to these detrimental alterations in MMP. jbuon.com
The interaction of this compound with mitochondria also modulates the production of Reactive Oxygen Species (ROS). This compound itself has been shown to increase ROS levels, an effect that contributes to the collapse of the mitochondrial membrane potential and the induction of apoptosis. jbuon.comnih.gov
However, the effect of its derivatives on ROS can be more complex and substrate-dependent. nih.gov Studies on modified this compound diene adducts revealed varied outcomes. mdpi.comdntb.gov.ua For instance, two derivatives were found to reduce the generation of hydrogen peroxide (H₂O₂) by mitochondria. nih.gov In contrast, a third derivative exhibited a dual role: it acted as an antioxidant when mitochondria were respiring on glutamate/malate, but it caused significant ROS overproduction when succinate (B1194679) was the substrate. nih.govresearcher.lifedntb.gov.ua This highlights the nuanced and context-dependent nature of how these compounds influence mitochondrial redox status.
| Compound Derivative | Effect on ROS Generation (Substrate: Glutamate/Malate) | Effect on ROS Generation (Substrate: Succinate) |
| Compound 1 | Reduced H₂O₂ generation | Reduced H₂O₂ generation |
| Compound 2 | Reduced H₂O₂ generation | Reduced H₂O₂ generation |
| Compound 3 | Pronounced antioxidant effect (Reduced ROS) | ROS overproduction |
| Data derived from qualitative descriptions in the cited literature. nih.govdntb.gov.ua |
This compound and its derivatives are recognized as membranotropic agents, meaning they have a tendency to accumulate in and interact with biological membranes. mdpi.comnih.gov This interaction leads to physical changes in the membranes. All tested diene adducts of this compound exhibited surface-active properties, which resulted in a decrease in the fluidity of mitochondrial membranes. mdpi.comnih.gov
This alteration in membrane physics contributes to a nonspecific permeabilization of the lipid bilayer of mitochondrial membranes, causing the organelles to swell. nih.govdntb.gov.ua To confirm that this effect was a direct interaction with the lipid bilayer rather than a protein-mediated event, studies were also conducted on artificial membranes. The compounds were shown to induce nonspecific permeabilization of unilamellar liposomes made of lecithin, which corroborates their direct membranotropic properties. mdpi.comnih.govnih.gov
Induction of Mitochondrial Swelling
This compound and its derivatives have been shown to interact with and alter mitochondrial functions. Studies on modified diene adducts of this compound have demonstrated their ability to induce mitochondrial swelling. mdpi.comnih.gov This effect is linked to their capacity to cause nonspecific permeabilization of the inner mitochondrial membrane. mdpi.comnih.gov This increased permeability can disrupt the organelle's integrity and function. The induction of mitochondrial swelling is a key indicator of the membranotropic effects of these compounds, highlighting their ability to interact with and modify lipid bilayers. mdpi.com Research indicates that these this compound derivatives can increase the rate of mitochondrial swelling, a phenomenon also observed with known protonophore uncouplers. mdpi.com This suggests that their action may involve creating pores or otherwise disrupting the selective permeability of the mitochondrial membrane. mdpi.comnih.gov
Signal Transduction Pathway Perturbation
This compound has been found to interfere with critical signal transduction pathways that regulate cell fate and function.
Research has demonstrated that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for processes like cell proliferation, differentiation, and apoptosis. jbuon.commdpi.com Specifically, in cisplatin-resistant human lung carcinoma cells, this compound has been shown to activate the p38 MAPK and JNK signaling pathways while simultaneously inhibiting the ERK pathway. jbuon.com Western blot analysis has revealed that while the total protein expression of p38, ERK, and JNK may remain relatively constant, this compound can lead to a significant reduction in the phosphorylated (active) forms of these proteins, such as p-p38, p-ERK, and p-JNK. jbuon.com This modulation of the MAPK/JNK/ERK signaling cascade is a key mechanism through which this compound exerts its anticancer effects. jbuon.com The activation of the p38 MAPK and JNK pathways is often associated with cellular stress responses and apoptosis, while the inhibition of the ERK pathway can disrupt signals that promote cell survival and proliferation. researchgate.net
Table 1: Effect of this compound on MAPK Pathway Protein Expression
| Protein | Effect of this compound Treatment | Reference |
| p38 | No significant change in total protein expression | jbuon.com |
| p-p38 | Considerable reduction in phosphorylated protein | jbuon.com |
| ERK | No significant change in total protein expression | jbuon.com |
| p-ERK | Considerable reduction in phosphorylated protein | jbuon.com |
| JNK | No significant change in total protein expression | jbuon.com |
| p-JNK | Considerable reduction in phosphorylated protein | jbuon.com |
Beyond the MAPK pathway, the broader family of abietane-type diterpenoids, to which this compound belongs, is known to influence various other intracellular signaling cascades. For instance, some diterpenoids can modulate the NF-κB pathway, a key regulator of inflammation. mdpi.com While direct evidence for this compound's effect on every specific cascade is still emerging, the known interactions of related compounds suggest a broader potential for signaling pathway perturbation. The ability of these compounds to interact with cellular membranes and key signaling proteins underscores their potential to influence a wide range of cellular responses. mdpi.comnih.gov
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK, JNK activation, ERK inhibition)
Inhibition of Colony Formation
A significant biological activity of this compound is its ability to inhibit the colony-forming capacity of cancer cells. jbuon.comresearchgate.net This has been demonstrated in human lung cancer cells (A549), where treatment with this compound resulted in a dose-dependent suppression of colony formation. jbuon.comresearchgate.net The clonogenic assay, a method to determine the ability of a single cell to grow into a colony, revealed that this compound significantly retards this process. researchgate.net This inhibition of colony formation is a crucial aspect of its anticancer potential, as it indicates an interference with the cells' ability to proliferate and form new tumors. jbuon.com
Enzyme Inhibition Studies (e.g., α-Glucosidase)
This compound and its derivatives have been investigated for their potential to inhibit various enzymes. A notable area of research is their effect on α-glucosidase, an enzyme targeted in the management of type 2 diabetes. mdpi.comnih.govresearchgate.net While systematic studies on this compound itself as a direct inhibitor of α-glucosidase are limited, derivatives synthesized from quinopimaric acid (a Diels-Alder adduct of this compound) have shown significant inhibitory activity. mdpi.comresearchgate.net
Several of these derivatives have demonstrated potent α-glucosidase inhibition, with some compounds exhibiting IC50 values in the micromolar and even sub-micromolar range, making them significantly more active than the reference drug, acarbose. mdpi.comnih.govresearchgate.net Kinetic studies have revealed that the most active of these derivatives act as competitive inhibitors of the enzyme. mdpi.comnih.gov This research highlights the potential of the this compound scaffold for developing novel α-glucosidase inhibitors. mdpi.comresearchgate.net
Table 2: α-Glucosidase Inhibitory Activity of Selected Quinopimaric Acid Derivatives
| Compound Type | IC50 Range (μM) | Activity Compared to Acarbose | Reference |
| Quinopimaric acid and its amide/heterocyclic derivatives | 35.57–65.98 | Good inhibitors | mdpi.comnih.govresearchgate.net |
| Indole (B1671886), nitrile, and propargyl hybrids | 0.15–0.68 | 266 to 1206 times more active | mdpi.comnih.govresearchgate.net |
Immunomodulatory and Anti-inflammatory Properties (e.g., Suppression of inflammatory cytokines, COX-2 expression)
This compound is part of the abietane-type diterpene family, which is recognized for its anti-inflammatory properties. nih.govresearchgate.net These compounds can modulate the immune response and suppress key inflammatory mediators. mdpi.com Research on related diterpenes has shown the ability to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com
Furthermore, these compounds can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by synthesizing prostaglandins. arkat-usa.orgfrontiersin.orgnih.gov The suppression of COX-2 is a key mechanism for the anti-inflammatory effects of many drugs. frontiersin.org The activation of the p38 MAPK signaling pathway is often linked to inflammation, and the ability of diterpenoids to inhibit this pathway contributes to their immunomodulatory effects. mdpi.com While more specific research on this compound's direct role is ongoing, the activities of closely related compounds strongly suggest its potential as an immunomodulatory and anti-inflammatory agent. researchgate.netarkat-usa.org
Preclinical Efficacy Studies in In Vivo Models
The transition from in vitro observations to in vivo validation is a critical step in assessing the therapeutic potential of any compound. cureraredisease.org For this compound and its derivatives, preclinical studies utilizing animal models provide essential insights into their efficacy, bioavailability, and physiological effects within a complex biological system. cureraredisease.orgnih.gov These studies are fundamental for establishing a rationale for potential clinical applications.
Preclinical evaluation in appropriate animal models is crucial for determining the real-world potential of a therapeutic agent. scantox.com Research on derivatives of this compound has demonstrated notable efficacy in established models of cancer and inflammation.
In the realm of oncology, a significant study highlighted the in vivo antitumor capabilities of a this compound diene adduct, 1,4-Dihydroxyiminodihydroquinopimaric acid methyl ester. mdpi.comnih.gov When tested in animal models, this compound exhibited antitumor activity against both breast carcinoma and colon adenocarcinoma, providing the first in vivo evidence of its potential as an anticancer agent. mdpi.comnih.gov
Furthermore, the anti-inflammatory properties of this compound derivatives have been successfully demonstrated in vivo. psu.edu In a histamine-induced mice paw edema model, a standard method for assessing acute inflammation, synthesized amides and esters of this compound showed significant anti-inflammatory effects. psu.edu This suggests that the compound and its analogues can effectively mitigate inflammatory responses in a living organism.
The evaluation of specific therapeutic effects in research models allows for a more detailed understanding of a compound's pharmacological action.
The antitumor effect of the this compound derivative, 1,4-Dihydroxyiminodihydroquinopimaric acid methyl ester, was confirmed through its activity against specific cancer types in animal models. mdpi.comnih.gov The positive results in both breast carcinoma and colon adenocarcinoma models underscore its potential for broader oncological applications. nih.gov While in vitro studies have extensively detailed the pro-apoptotic and autophagic mechanisms of this compound against cancer cells, these in vivo findings are a crucial confirmation of its therapeutic potential. jbuon.comnih.gov
In the context of inflammation, the therapeutic effect of this compound derivatives was benchmarked against a well-known nonsteroidal anti-inflammatory drug (NSAID). The activity of the tested derivatives in the histamine-induced mice paw edema model was found to be comparable to that of indomethacin, a potent anti-inflammatory agent. psu.edu This comparison highlights the significant potential of this compound-based compounds as a new class of anti-inflammatory drugs. The study also noted that the introduction of different chemical groups, such as aromatic substituents or fluorine, could modulate this activity, indicating a clear structure-activity relationship that can be optimized for future drug development. psu.edu
Interactive Data Table: Efficacy of this compound Derivatives in Animal Models
| Derivative/Compound | Animal Model | Disease/Condition | Observed Efficacy | Source |
| 1,4-Dihydroxyiminodihydroquinopimaric acid methyl ester | Animal models (unspecified) | Breast Carcinoma | Demonstrated antitumor activity | mdpi.com, nih.gov |
| 1,4-Dihydroxyiminodihydroquinopimaric acid methyl ester | Animal models (unspecified) | Colon Adenocarcinoma | Demonstrated antitumor activity | mdpi.com, nih.gov |
| Acetylenic amides and triazolic esters of this compound | Mice | Histamine-induced paw edema | Anti-inflammatory activity comparable to indomethacin | psu.edu |
V. Structure Activity Relationship Sar Studies and Computational Modeling of Levopimaric Acid
Elucidation of Key Structural Determinants for Biological Efficacy
SAR studies on levopimaric acid have revealed that its rigid tricyclic diterpenoid skeleton is a crucial scaffold for biological activity, but specific functional groups and structural modifications significantly influence its potency and target specificity. The inherent reactivity of the conjugated double bond system and the presence of the carboxylic acid group are primary sites for chemical modification. wikipedia.org
Research into derivatives has shown that modifications at various positions on the abietane (B96969) core can lead to a wide spectrum of biological effects, including antitumor and anti-inflammatory activities. nih.govarkat-usa.org For instance, the formation of diene adducts, such as those with p-benzoquinone to form quinopimaric acid, creates new reaction centers that can be further functionalized. semanticscholar.org Systematic modifications at these centers have been instrumental in understanding the SAR. For example, studies on quinopimaric acid derivatives have shown that introducing arylidene, heterocyclic, nitrile, or acetylene (B1199291) fragments can dramatically enhance inhibitory activity against certain enzymes, such as α-glucosidase. mdpi.com
A consistent finding is that the introduction of specific substituents can drastically alter the biological outcome. In a study of diterpene hybrids, derivatives of 1a,4a-dehydroquinopimaric acid (a this compound diene adduct) demonstrated significant antiproliferative effects against human cancer cell lines. nih.gov This suggests that the planarity and electronic properties introduced by the dehydro- (B1235302) modification are key determinants for cytotoxic activity.
The table below summarizes key structural modifications and their observed impact on biological activity.
| Structural Modification Site | Modification Type | Observed Effect on Biological Activity | Reference |
| Carboxylic Acid (C-20) | Esterification, Amidation (e.g., Ugi/Passerini reactions) | Can produce derivatives with potent and selective cytotoxicity against cancer cell lines. nih.gov | nih.gov |
| Conjugated Diene System | Diels-Alder reaction (e.g., with p-benzoquinone) | Creates new reactive centers (quinopimaric acid) for further functionalization, leading to potent enzyme inhibitors. semanticscholar.org | semanticscholar.org |
| Quinopimaric Acid Core | Introduction of indole (B1671886), nitrile, and propargyl fragments | Significant enhancement of α-glucosidase inhibitory activity. mdpi.com | mdpi.com |
| Abietane Skeleton | Dehydrogenation (e.g., 1a,4a-dehydroquinopimaric acid) | Leads to compounds with outstanding cytotoxic activity against multiple cancer cell lines. nih.gov | nih.gov |
Rational Design of Analogs for SAR Probing
Rational design is a strategic approach that leverages initial SAR findings to create new molecules with potentially enhanced properties. This process involves the deliberate synthesis of analogs to systematically probe the importance of specific structural features. nih.gov For this compound, this has often involved modifying the diene system or the carboxylic acid group.
For instance, recognizing that the quinopimaric acid structure contains several reactive centers (C-1, C-3, C-4, and C-20), researchers have systematically functionalized these positions to build a comprehensive SAR for antidiabetic activity. semanticscholar.org The synthesis of a series of arylidene, heterocyclic, and other derivatives allowed for a direct comparison of their α-glucosidase inhibitory effects, revealing that certain indole hybrids were exceptionally potent. mdpi.com
Another example of rational design involves the synthesis of peptide conjugates. To enhance targeting of specific receptors like EphA2, which is overexpressed in many cancers, this compound has been conjugated with short peptides known to bind to the receptor. nih.govresearchgate.net Further design iterations included adding a linker group between the terpene and the peptide to investigate if increased separation could improve binding interactions. nih.gov This methodical approach allows for the fine-tuning of molecular architecture to achieve a desired biological effect.
Computational Approaches in Molecular Design
Computational chemistry has become an indispensable tool in the study of this compound, providing deep insights that are often inaccessible through experimental methods alone. These approaches accelerate the drug design process by predicting molecular properties and interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, such as a receptor or enzyme. This method is crucial for understanding the molecular basis of a drug's action.
Studies have computationally examined the binding interactions of this compound and its conjugates with the Ephrin type-A receptor 2 (EphA2), a known drug target in cancer therapy. nih.govresearchgate.net Using software like AutoDock Vina, researchers have modeled how these compounds fit into the ligand-binding domain (LBD) and the kinase-binding domain (KBD) of the EphA2 receptor. nih.gov Results have indicated that conjugating this compound with specific peptides can enhance its binding affinity for the receptor. nih.govresearchgate.net Docking studies also revealed that introducing a linker between the terpene and a conjugated peptide could further enhance binding with the LBD. nih.gov These simulations provide a structural hypothesis for the observed biological activities and guide the design of more effective receptor inhibitors.
The table below details the predicted binding interactions for terpene-peptide conjugates with the EphA2 receptor.
| Compound Type | Target Domain | Computational Finding | Reference |
| Terpene-Peptide Conjugates | EphA2 Kinase Domain (KBD) | Generally show higher binding interactions compared to the Ligand-Binding Domain (LBD). | nih.gov |
| Terpene-Peptide Conjugates | EphA2 Receptor | Binding affinities of the terpenes increase upon conjugation with peptides. | nih.gov |
| Conjugates with Butyl Linker | EphA2 Ligand-Binding Domain (LBD) | Enhanced binding compared to conjugates without a linker. | nih.gov |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for understanding the distribution of electrons in a molecule and predicting its chemical reactivity. nih.govscispace.com
In the context of this compound, DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's stability and reactivity. A smaller gap suggests the molecule is more reactive. DFT can also be used to calculate reactivity descriptors like chemical potential, hardness, and electrophilicity, which provide a quantitative basis for understanding how the molecule will interact with biological targets. mdpi.comrsc.org This information is vital for explaining the mechanisms behind its biological activities and for predicting how structural modifications will alter its electronic properties and, consequently, its efficacy.
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule. doi.orgresearchgate.net Molecular Dynamics (MD) simulations complement this by modeling the atomic motions of the system over time, providing a dynamic view of conformational changes and interactions. mdpi.com
For a complex, non-planar molecule like this compound, understanding its conformational preferences is key to explaining its interaction with binding sites on proteins. doi.org Simulations can reveal how the tricyclic ring system flexes and how the orientation of the carboxylic acid group changes in different environments. science.gov MD simulations can be used to study the stability of the ligand-receptor complex, as seen in studies of inhibitors with targets like the EphA2 receptor, and to analyze the dynamic nature of the binding interactions over time. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle is that variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. researchgate.net
In a QSAR study, molecular descriptors are calculated for each compound in a series. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. Statistical methods, like multiple linear regression, are then used to build a model that relates these descriptors to the observed biological activity (e.g., IC50 values). mdpi.comnih.gov
While specific QSAR models focused solely on this compound are not extensively detailed in the provided context, the principles of QSAR are directly applicable. mdpi.com For instance, after synthesizing a series of this compound derivatives and measuring their anti-inflammatory activity, a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized analogs. arkat-usa.org This allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources in the drug discovery process. mdpi.com
Vi. Advanced Analytical Methodologies for Levopimaric Acid Research Characterization
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the structural elucidation of levopimaric acid, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of this compound. emerypharma.com
¹H NMR Spectroscopy : Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. For this compound, distinct signals are observed for its olefinic, methine, methylene (B1212753), and methyl protons. mdpi.com A characteristic signal for the C(H)-14 proton appears around 5.53 ppm. mdpi.com The isopropyl group protons and the various methyl groups also show specific chemical shifts and coupling patterns that aid in structural confirmation. mdpi.comcdnsciencepub.com
¹³C NMR Spectroscopy : Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. savemyexams.com The spectrum of this compound shows distinct resonances for the carboxylic acid carbon, the four olefinic carbons of the conjugated diene system, and the various aliphatic and methyl carbons within the tricyclic structure. usda.gov These assignments are crucial for distinguishing this compound from its isomers like abietic and palustric acid. usda.gov
2D NMR Techniques : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for unambiguously assigning all proton and carbon signals. emerypharma.comresearchgate.net
COSY spectra establish correlations between coupled protons, helping to trace the connectivity within the molecule's spin systems. emerypharma.com
HSQC correlates directly bonded carbon and proton atoms. emerypharma.com
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. emerypharma.comresearchgate.net By running DEPT-45, DEPT-90, and DEPT-135 experiments, the type of each carbon atom in the aliphatic region of the spectrum can be determined, which greatly simplifies the assignment process. emerypharma.com
Table 1: Illustrative NMR Data for this compound Derivatives Note: Chemical shifts (δ) are reported in ppm and can vary slightly based on the solvent and specific derivative.
| Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | DEPT Information |
| Olefinic Protons | 5.3 - 6.2 | 120 - 150 | CH |
| Carboxyl Carbon | - | ~180-185 | C |
| Isopropyl Group | ~0.9-1.2 (d), ~2.3 (septet) | ~21 (q), ~33 (d) | CH₃, CH |
| Methyl Groups | ~0.8 - 1.2 (s) | ~16-22 (q) | CH₃ |
| Methylene/Methine | ~1.0 - 2.5 (m) | ~17-60 | CH₂, CH |
This table provides generalized data ranges. Specific assignments for this compound can be found in dedicated spectroscopic studies. mdpi.comusda.govsibran.ru
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. cdnsciencepub.com The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds. vot.pl
Key characteristic absorption bands for this compound include:
O-H Stretch : A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, broadened due to hydrogen bonding. nobraintoosmall.co.nz
C=O Stretch : A strong, sharp absorption band around 1690-1720 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. nobraintoosmall.co.nz
C=C Stretch : Absorptions in the 1600-1670 cm⁻¹ region are attributed to the carbon-carbon double bond stretching of the conjugated diene system. nobraintoosmall.co.nz
C-H Stretch : Bands in the 2850-3000 cm⁻¹ region are due to the stretching of C-H bonds in the alkane parts of the molecule. nobraintoosmall.co.nz
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1690 - 1720 | Strong |
| Alkene | C=C Stretch | 1600 - 1670 | Variable |
| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |
Data compiled from typical values for resin acids. nobraintoosmall.co.nz
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and analysis in complex mixtures. researcher.liferesearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) : In GC-MS, this compound is often derivatized (e.g., to its methyl ester) to increase its volatility before being separated by gas chromatography and detected by a mass spectrometer. researcher.lifenih.goveuropeanjournalofsciences.co.uk The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a fingerprint for identification. europeanjournalofsciences.co.uk
Atmospheric Solids Analysis Probe-Ion Mobility-Mass Spectrometry (ASAP-IM-MS) : This technique allows for the rapid analysis of solid or liquid samples with minimal preparation. mdpi.com It can confirm the presence of resin acids like this compound in complex matrices by providing molecular weight information, although it may not separate isomers. mdpi.com
Electrospray Ionization-Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS). researchgate.netnih.gov It is particularly useful for analyzing thermally labile molecules like this compound without derivatization. rsc.org ESI-MS typically shows a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode, confirming the molecular weight. nih.gov
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical method that can be used for the quantitative analysis of components in a mixture. In the context of resin acids, NIR spectroscopy, combined with chemometric methods like principal component analysis (PCA) and partial least squares (PLS) regression, can be employed to determine the concentration of this compound and other resin acids in oleoresin or rosin (B192284) samples without the need for extensive sample preparation.
Mass Spectrometry (e.g., GC-MS, ASAP-IM-MS, LDI-MS, ESI-MS)
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from other closely related resin acids and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of resin acids. mst.dkncsu.eduoiv.int
Methodology : Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18 or a specialized urea-embedded C12 phase) and a polar mobile phase (typically a mixture of acetonitrile, methanol, and water with an acid modifier like formic or acetic acid). ncsu.edunih.govresearchgate.net
Separation : HPLC allows for the effective separation of this compound from its isomers, including abietic, neoabietic, and palustric acids, which is often challenging due to their structural similarities. nih.govpsu.edu
Detection : A UV-Vis detector is commonly used, as the conjugated diene system in this compound provides strong UV absorbance. mst.dk Diode-array detection (DAD) can provide spectral information, enhancing specificity. nih.gov Coupling HPLC with mass spectrometry (HPLC-MS) offers even greater sensitivity and selectivity, confirming both retention time and molecular mass. researchgate.netresearchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for monitoring the progress of chemical reactions involving this compound. sigmaaldrich.comdu.ac.in This technique is particularly useful for the qualitative analysis of reaction mixtures, allowing researchers to quickly determine the presence of starting materials, intermediates, and final products. creative-enzymes.com
In the context of this compound research, TLC has been employed to monitor its oxidation. researchgate.net The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. sigmaaldrich.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. du.ac.in This differential movement results in the separation of the components, which can then be visualized under UV light or by staining. sigmaaldrich.com For instance, in studying the oxidation of this compound, TLC can be used to track the formation of peroxide products. researchgate.net
The simplicity and speed of TLC make it an ideal tool for optimizing reaction conditions, such as temperature, reaction time, and catalyst concentration, by providing real-time feedback on the reaction's progress. creative-enzymes.com
Advanced Biological Assay Techniques
To investigate the biological activities of this compound, particularly its effects on cancer cells, a range of sophisticated assay techniques are utilized. These methods provide detailed insights into cellular processes such as apoptosis, autophagy, and proliferation.
Flow Cytometry for Cellular Parameters (e.g., ROS, MMP)
Flow cytometry is a powerful laser-based technology that allows for the simultaneous analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population. nih.gov In this compound research, it is instrumental in quantifying key cellular parameters like the generation of reactive oxygen species (ROS) and changes in mitochondrial membrane potential (MMP). jbuon.cometextpad.com
Studies have shown that this compound can induce an increase in ROS levels and a decrease in MMP in cisplatin-resistant A549 lung cancer cells. jbuon.com To measure ROS, cells are treated with a fluorescent probe such as dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. nih.gov For MMP analysis, a fluorescent dye like rhodamine 123 (Rh123) or tetramethylrhodamine (B1193902) methyl ester (TMRM) is used. nih.govjbuon.com In healthy cells with high MMP, these dyes accumulate in the mitochondria and fluoresce brightly. A decrease in fluorescence intensity, detectable by flow cytometry, indicates a loss of MMP, which is an early hallmark of apoptosis. nih.gov
The ability to analyze thousands of cells per second provides statistically robust data on the cellular response to this compound treatment. nih.gov
Transmission Electron Microscopy (TEM) for Subcellular Structures (e.g., Autophagosomes)
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the ultrastructure of cells at high resolution, making it ideal for studying the morphological changes associated with autophagy. biorxiv.orgpsu.edu Autophagy is a cellular self-degradation process characterized by the formation of double-membraned vesicles called autophagosomes. mdpi.com
In research on this compound, TEM has been used to confirm the induction of autophagy in A549 human lung carcinoma cells. jbuon.com Following treatment with this compound, cells are fixed, embedded in resin, and sliced into ultrathin sections. jbuon.com These sections are then imaged with a TEM, which reveals the formation of vacuoles and autophagosomes within the cytoplasm, providing direct visual evidence of autophagy. jbuon.comresearchgate.net TEM allows for the qualitative characterization of these structures, distinguishing them from other organelles and confirming the cellular mechanism of action of this compound. psu.edu
Western Blotting for Protein Expression Analysis (e.g., Apoptosis, Autophagy, Signaling Pathways)
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. In the study of this compound, it is crucial for analyzing the expression levels of proteins involved in apoptosis, autophagy, and various signaling pathways. jbuon.comresearchgate.net
Research has demonstrated that this compound modulates the expression of key regulatory proteins. jbuon.com For instance, in A549 lung cancer cells, treatment with this compound led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, as determined by Western blotting. jbuon.comnih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptotic pathway.
Furthermore, Western blotting has been used to assess the impact of this compound on autophagy-related proteins. jbuon.com An increase in the conversion of LC3-I to LC3-II and a decrease in p62 expression are hallmark indicators of autophagic flux, both of which have been observed in cells treated with this compound. jbuon.com The technique has also been instrumental in elucidating the compound's effect on signaling pathways, showing a reduction in the phosphorylation of proteins in the ERK/MAPK/JNK pathway. jbuon.commuhn.edu.cn
Table 1: Effect of this compound on Protein Expression in A549 Cells jbuon.com
| Pathway | Protein | Effect of this compound Treatment |
|---|---|---|
| Apoptosis | Bax | Up-regulation |
| Bcl-2 | Down-regulation | |
| Autophagy | LC3-I | Increased Expression |
| LC3-II | Decreased Expression | |
| p62 | Decreased Expression | |
| ERK/MAPK/JNK Signaling | p-P38 | Down-regulation |
| p-ERK | Down-regulation | |
| p-JNK | Down-regulation |
DAPI Staining for Nuclear Morphology and Apoptosis
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. nih.govbetalifesci.com DAPI staining is a common method used in fluorescence microscopy to visualize nuclear morphology and identify apoptotic cells. betalifesci.comgenscript.com
Healthy cells typically exhibit a round, uniformly stained nucleus. genscript.com In contrast, apoptotic cells undergo characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed, or fragmented nuclei under a fluorescence microscope. betalifesci.comresearchgate.net In studies involving this compound, DAPI staining has been used to confirm the induction of apoptosis in A549 lung cancer cells. jbuon.com Following treatment with the compound, an increase in the number of cells displaying apoptotic nuclear morphology provides clear evidence of its pro-apoptotic effects. jbuon.comresearchgate.net
Clonogenic Assays for Cell Proliferation
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony. sciltp.comabcam.com This assay is considered the gold standard for determining the long-term effectiveness of cytotoxic agents on cell proliferation and survival. sciltp.com
In the context of this compound research, clonogenic assays have been performed on A549 human lung cancer cells to evaluate the compound's impact on their proliferative capacity. jbuon.comresearchgate.net Cells are seeded at a low density and treated with varying concentrations of this compound. tudublin.ie After an incubation period sufficient for colony formation (typically 1-2 weeks), the colonies are fixed, stained with crystal violet, and counted. jbuon.com Research has shown that this compound significantly inhibits the colony-forming ability of A549 cells in a dose-dependent manner, indicating its potent anti-proliferative effects. jbuon.comresearchgate.net
Table 2: Summary of Advanced Analytical Methodologies for this compound Research
| Technique | Application in this compound Research | Key Findings | References |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Monitoring chemical reactions, such as oxidation. | Allows for rapid qualitative analysis of reaction progress. | sigmaaldrich.comdu.ac.increative-enzymes.comresearchgate.netgatech.edu |
| Flow Cytometry | Quantifying cellular parameters like ROS and MMP. | Demonstrated increased ROS and decreased MMP in cancer cells. | nih.govjbuon.cometextpad.com |
| Transmission Electron Microscopy (TEM) | Visualizing subcellular structures, specifically autophagosomes. | Confirmed the induction of autophagy through the observation of autophagosome formation. | jbuon.combiorxiv.orgpsu.eduresearchgate.net |
| Western Blotting | Analyzing the expression of proteins related to apoptosis, autophagy, and signaling. | Showed modulation of Bax, Bcl-2, LC3, p62, and key proteins in the ERK/MAPK/JNK pathway. | jbuon.comresearchgate.netnih.gov |
| DAPI Staining | Observing nuclear morphology to detect apoptosis. | Revealed chromatin condensation and nuclear fragmentation characteristic of apoptosis. | jbuon.combetalifesci.comgenscript.comresearchgate.net |
| Clonogenic Assays | Assessing long-term cell proliferation and survival. | Indicated a dose-dependent inhibition of cancer cell colony formation. | jbuon.comsciltp.comabcam.comresearchgate.net |
Calorimetric and Thermal Analysis (e.g., High-Pressure Differential Scanning Calorimetry, HPDSC)
Calorimetric and thermal analysis techniques are crucial for understanding the thermal stability and oxidation characteristics of this compound, particularly for its applications in materials science and as a component in biofuels. researcher.liferesearchgate.net High-Pressure Differential Scanning Calorimetry (HPDSC), along with other methods like thermogravimetry (TG) and accelerating rate calorimetry (ARC), provides valuable data on the thermal behavior of this compound under various conditions. researcher.lifenih.govacs.org
Research has shown that the thermal oxidation of this compound can present potential thermal hazards, underscoring the need for the addition of antioxidants during its application. researcher.liferesearchgate.net Studies using HPDSC have been instrumental in assessing the thermal decomposition characteristics of hydroperoxides formed during the oxidation of this compound. researcher.liferesearchgate.net For instance, the decomposition heat (Q_DSC) and exothermic onset temperature (T_onset) of these hydroperoxides have been determined to be 338.75 J g⁻¹ and 375.37 K, respectively. researcher.liferesearchgate.net
The thermal oxidation of this compound is a multi-stage process. researcher.liferesearchgate.net Thermogravimetric analysis under an oxygen atmosphere indicates two primary decomposition stages. The first stage, occurring between 303 K and 423 K, involves peroxidation, leading to the formation of hydroperoxides. The second stage commences at its melting point (423.15 K), where the peroxides degrade into secondary oxidation products like ketones and aldehydes, resulting in complex oxidation products. researcher.liferesearchgate.net
Comparative studies using ARC have investigated the oxidative stabilities of this compound alongside other resin acids. nih.govacs.org These studies reveal that this compound, similar to neoabietic acid, exhibits higher oxidative reactivity and undergoes oxidation at lower temperatures compared to dehydroabietic acid, which has a more stable benzene (B151609) ring structure. nih.gov The initial exothermic temperature (T₀) for this compound has been measured at 354.01 K. nih.govacs.org The initial oxidation kinetics follow a second-order reaction, with a calculated activation energy (E_a) of 42.90 kJ/mol. nih.govacs.org
The mechanism of oxidation begins with the absorption of oxygen by the resin acid, followed by an exothermic oxidation reaction. nih.gov The structural features of this compound, specifically its conjugated double bonds, contribute to its instability and susceptibility to oxidation. nih.gov
Table 1: Thermal Analysis Data for this compound and Related Resin Acids
| Parameter | This compound | Neoabietic Acid | Dehydroabietic Acid |
| Initial Exothermic Temperature (T₀) (K) | 354.01 nih.govacs.org | 353.83 nih.govacs.org | 398.20 nih.govacs.org |
| Activation Energy (Eₐ) (kJ/mol) | 42.90 nih.govacs.org | 58.05 nih.govacs.org | 46.60 nih.govacs.org |
| Melting Point (°C) | 150–152 acs.org | 167–169 acs.org | 171 acs.org |
Electrochemical Investigations
Electrochemical studies, particularly cyclic voltammetry, have been employed to investigate the oxidation and reduction behavior of this compound and its derivatives. researchgate.netulisboa.pt These investigations are pertinent to understanding its reactivity and for potential applications in areas such as corrosion inhibition and organic synthesis. ulisboa.ptresearchgate.net
The electrochemical behavior of resin acids, including this compound, is influenced by their molecular structure. ulisboa.pt The abietane-type acids, which include this compound, abietic acid, and neoabietic acid, differ in the position of their conjugated double bond systems, which in turn affects their chemical and electrochemical reactivity. ulisboa.ptwikipedia.org
Studies on abietic and dehydroabietic acids, which are structurally related to this compound, have provided insights into the oxidation potentials of these compounds. ulisboa.pt For instance, research has focused on developing and optimizing protocols for the electrochemical oxidation of these acids and their methyl ester derivatives. ulisboa.pt
Furthermore, adducts of this compound have been synthesized and their efficacy as corrosion inhibitors has been evaluated using electrochemical methods. researchgate.net For example, the adducts of this compound with acrylic acid and ethanedithiol have been studied as corrosion inhibitors for steel in acidic media. researchgate.net Electrochemical impedance spectroscopy and DC polarization results have demonstrated the protective properties of coatings containing these adducts. researchgate.net
While direct electrochemical data specifically for this compound is not as extensively reported as for other resin acids, the existing research on related compounds provides a framework for understanding its electrochemical characteristics. Cyclic voltammetry has been utilized to study the oxidation-reduction reactions of compounds synthesized from Diels-Alder reactions involving this compound derivatives. researchgate.netscispace.com
Vii. Ecological and Phytochemical Research Aspects of Levopimaric Acid
Role in Plant Defense Mechanisms (e.g., against insect predation, microbial pathogens)
Levopimaric acid is a key component of a sophisticated defense system in conifers. wikipedia.org The production of oleoresin, a complex mixture of resin acids and terpenes, is a primary defense response of these trees against insect attacks and fungal infections. wikipedia.orgresearchgate.net This viscous substance is secreted when a tree is wounded or attacked, a process known as "pitching out". wikipedia.org This secretion serves multiple defensive purposes: it can kill the attacking organisms, flush out the wound site, and upon the evaporation of its volatile turpentine (B1165885) components, the remaining resin acids, including this compound, form a hard, physical barrier that seals the wound. wikipedia.org
Research has demonstrated the direct impact of resin acids on herbivores. Higher concentrations of resin acids like abietic acid and this compound in pine trees have been shown to increase mortality rates, reduce growth, and prolong the development time of sawfly larvae. justagriculture.in The oleoresin can entrap and kill invading bark beetles and their associated fungal pathogens, effectively expelling them from their entry points. wikipedia.org This chemical defense is crucial for the survival of conifers, which are sessile organisms and must rely on such mechanisms to fend off a wide array of biological threats. researchgate.netresearchgate.net The defensive properties of these secondary metabolites are a cornerstone of plant-herbivore and plant-pathogen interactions. researchgate.netnih.gov The synthesis of these compounds can be constitutive, meaning they are always present in the plant tissues, or induced, produced in response to a specific attack. nih.goviiste.org
The defensive action is not limited to insects. The resin acids, including this compound, also exhibit antimicrobial properties that protect the plant from pathogenic fungi. wikipedia.orgontosight.ai When faced with herbivory or pathogen invasion, plants can trigger a cascade of biochemical responses, leading to the accumulation of these defensive compounds at the site of attack. nih.goviiste.orgcdnsciencepub.com Wound-induced changes in the concentrations of resin acids in the bark of Scots pine seedlings have been observed, with a significant and rapid increase in dehydroabietic acid and notable changes in levopimaric/palustric acid levels, suggesting their important role in resistance to pathogens. cdnsciencepub.com
Natural Occurrence and Distribution in Coniferous Species Oleoresins
This compound is a naturally occurring crystalline resin acid found particularly in the oleoresins of pine trees. merriam-webster.com It is a major constituent of the rosin (B192284) fraction of pine oleoresin, accounting for approximately 18% to 25% of this material in some species. wikipedia.org The precise concentration and relative abundance of this compound and other resin acids can vary significantly depending on the specific coniferous species, the geographic origin of the trees, and even among individual trees within the same population. nih.gov
Oleoresin is synthesized in specialized epithelial cells that line resin canals in the stems, roots, needles, and cones of conifers. nih.govscirp.org It exists as a complex mixture, primarily composed of diterpene resin acids dissolved in volatile monoterpenes. nih.gov Besides this compound, other common resin acids include abietic acid, neoabietic acid, palustric acid, dehydroabietic acid, pimaric acid, and isopimaric acid. nih.govscirp.org
Studies have documented the varying compositions of oleoresin in different pine species. For example, in certain subspecies of Black Pine (Pinus nigra), this compound can be the most abundant resin acid. nih.gov In other Pinus nigra subspecies, it may be present in roughly equal concentrations with dehydroabietic acid, or abietic acid may be the most dominant. nih.gov Research on Lodgepole Pine (Pinus contorta) has shown that total resin acids can consist mainly of this compound. nih.gov In Jack Pine (Pinus banksiana) and Lodgepole Pine, this compound and neoabietic acid were found to be the most abundant diterpene resin acids in both young and mature needles. nih.gov
The following table provides an overview of the relative abundance of this compound and other major resin acids in the oleoresin of various pine species as reported in different studies.
| Pine Species | This compound Content | Other Major Resin Acids | Reference |
| Pinus nigra (Black Pine) - Provenance 1 | Most abundant resin | Dehydroabietic acid, Abietic acid, Palustric acid, Neoabietic acid | nih.gov |
| Pinus nigra (Black Pine) - Provenance 2 | Approx. equal to Dehydroabietic acid | Abietic acid, Palustric acid, Neoabietic acid | nih.gov |
| Pinus nigra (Black Pine) - Greek Provenances | 3.67% of total resin acids | Abietic acid (34.90%), Palustric acid (21.79%), Neoabietic acid (17.88%) | nih.gov |
| Pinus caribaea (Caribbean Pine) | 18-20% | Abietic acid (40%), Dehydroabietic acid (22%), Palustric acid (18%) | biointerfaceresearch.com |
| Pinus contorta (Lodgepole Pine) | Most abundant resin acid | Palustric acid, Isopimaric acid, Abietic acid, Neoabietic acid | nih.gov |
| Pinus elliottii (Slash Pine) | Average 24.6% - 26.2% | Not specified in detail | thuenen.de |
| Pinus sylvestris (Scots Pine) | Often a major component | Abietic acid is often most abundant | nih.gov |
Chemoecological Significance and Plant-Environment Interactions
The production and composition of oleoresin, rich in compounds like this compound, are central to the chemoecology of conifers. Chemoecology studies the chemical interactions between living organisms and their environment. For conifers, resin acids are a primary medium for these interactions, particularly in defense. researchgate.net The synthesis of these secondary metabolites represents a significant allocation of the plant's resources, indicating their critical importance for survival. researchgate.net
The release of oleoresin is a direct response to environmental triggers, such as mechanical wounding from wind or snow, or, more critically, biotic attacks from herbivores and pathogens. researchgate.netnih.gov This inducible defense mechanism demonstrates a dynamic interaction between the plant and its environment; the plant perceives a threat and responds by producing a chemical defense tailored to repel or neutralize it. nih.govnih.gov This interaction is not static, as the composition of the resin can change in response to an attack, a phenomenon known as systemic induced resistance. nih.gov For instance, wounding has been shown to cause rapid changes in the concentration of various resin acids in the bark of pine seedlings. cdnsciencepub.com
The mixture of chemicals in oleoresin, including this compound, creates a complex defensive profile. This chemical diversity can be effective against a broad range of pests and pathogens. researchgate.net Furthermore, the volatile components of oleoresin can act as signaling molecules, attracting the natural enemies of the herbivores, an indirect defense mechanism. nih.govfrontiersin.org These plant-environment interactions, mediated by a suite of chemicals, are fundamental to the structure and function of forest ecosystems. numberanalytics.com The ability of a plant to deploy these chemical defenses is a key factor in its fitness and its ability to compete and survive in its habitat. mdpi.com
Viii. Future Directions and Emerging Research Opportunities for Levopimaric Acid
Development of Novel Levopimaric Acid-Derived Chemical Entities
The unique tricyclic core of this compound serves as a valuable starting point for the synthesis of complex and biologically active molecules. Researchers are actively developing novel derivatives through various chemical modifications to enhance efficacy and explore new therapeutic applications.
Recent efforts have focused on multicomponent reactions, such as the Passerini and Ugi reactions, to create diverse libraries of diterpene hybrids. researcher.lifenih.gov For instance, this compound diene adducts have been used as scaffolds to synthesize α-acyloxycarboxamides and α-acylaminocarboxamides. researcher.lifenih.gov Several of these novel compounds have demonstrated significant antiproliferative effects against various human cancer cell lines, with some exhibiting submicromolar growth inhibitory concentrations. researcher.lifenih.gov
Another promising avenue is the synthesis of derivatives containing heterocyclic fragments. The Diels-Alder reaction of this compound with dienophiles like 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid has yielded new derivatives with a thiazolidinedione fragment, a structure known for various biological activities. researchgate.net Similarly, derivatives of quinopimaric acid, a diene adduct of this compound, have been synthesized and evaluated for their ability to inhibit α-glucosidase, showing potential for the treatment of type 2 diabetes. nih.govmdpi.com
| Derivative Class | Synthetic Approach | Potential Application | Research Findings |
| α-Acyloxycarboxamides | Passerini multicomponent reaction (P-3CR) on this compound diene adducts. researcher.lifenih.gov | Anticancer | Product 3d showed outstanding cytotoxic activity (GI50 = 0.42-3 μM) against multiple cancer cell lines. researcher.lifenih.gov |
| α-Acylaminocarboxamides | Ugi multicomponent reaction (U-4CR) on this compound diene adducts. researcher.lifenih.gov | Anticancer | Products 9d and 10d showed selective activity against leukemia cell lines (GI50 = 1-17 µM). researcher.lifenih.gov |
| Thiazolidinedione Derivatives | Diels-Alder reaction with 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid. researchgate.net | Various Biological Activities | Stereoselective formation of two regioisomers was achieved. researchgate.net |
| Quinopimaric Acid Hybrids | Functionalization of the quinopimaric acid scaffold. nih.govmdpi.com | Antidiabetic (α-Glucosidase inhibition) | Indole (B1671886) and propargyl hybrids displayed IC50 values from 0.15 to 0.68 μM, significantly more active than acarbose. nih.govmdpi.com |
| Diterpenic Peptides | Ugi four-component condensation reaction (U4CR). mdpi.com | Antiviral, Anticancer | Derivatives have shown activity against influenza A virus and SARS-CoV-2 pseudovirus. mdpi.com |
Integration of Advanced Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation
Understanding the precise mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Advanced "omics" technologies offer a powerful, systems-level approach to unravel these complex interactions. ctcusp.orgask-force.org
Transcriptomics can identify changes in gene expression in response to treatment with this compound derivatives, revealing the signaling pathways and cellular processes that are modulated. ask-force.org For example, transcriptomic analysis of pine species has been used to identify genes involved in resin biosynthesis, which includes this compound. researchgate.net
Proteomics allows for the large-scale study of proteins, identifying direct protein targets of a compound and downstream changes in protein expression and post-translational modifications. frontiersin.org This can help pinpoint the specific enzymes or receptors with which this compound derivatives interact. ask-force.org
Metabolomics provides a snapshot of the metabolic state of a cell or organism, revealing how this compound affects metabolic pathways. ctcusp.orgfrontiersin.org Integrated metabolomic and transcriptomic analyses have been used to investigate the defense mechanisms in plants, which can involve compounds like this compound. mdpi.com
By integrating these omics platforms, researchers can build a comprehensive picture of the molecular mechanisms of action, moving beyond a single target to a network-level understanding. ask-force.orgfrontiersin.org This approach is essential for identifying biomarkers of efficacy and for the rational design of next-generation compounds.
Refined Computational Modeling for Target Identification and Drug Lead Optimization
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of compounds and the prediction of their biological activities. For this compound research, these methods are being applied to identify new biological targets and to optimize the structure of its derivatives for improved potency and selectivity.
Molecular Docking simulations are used to predict the binding orientation and affinity of this compound derivatives to the active sites of target proteins. mdpi.com This approach was successfully used to support findings that quinopimaric acid derivatives are potent inhibitors of α-glucosidase, with the indole core playing a key role in binding. nih.govmdpi.com Docking studies have also been employed to understand the interaction of derivatives with mitochondrial targets and cholinesterases. mdpi.comnih.gov
Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of this compound and its derivatives. researchgate.net These calculations help to explain the regioselectivity observed in chemical reactions like the Diels-Alder cycloaddition, aiding in the rational design of synthetic routes. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling using computational models predicts the pharmacokinetic and safety properties of new derivatives. nih.govsemanticscholar.org This in silico analysis helps to prioritize compounds with favorable drug-like properties for further experimental testing. nih.gov
These computational approaches, when used in conjunction with experimental data, accelerate the drug discovery pipeline by refining lead compounds and identifying the most promising candidates for preclinical development.
Exploration of Uncharted Biological Targets and Therapeutic Applications
While the anticancer and antimicrobial properties of this compound are areas of active investigation, emerging research is uncovering novel biological targets and therapeutic possibilities.
Antidiabetic Potential: A significant recent discovery is the potent inhibitory activity of quinopimaric acid derivatives against α-glucosidase, an enzyme targeted for the management of type 2 diabetes. nih.govmdpi.com Several synthesized derivatives showed inhibitory activity many times greater than the commercial drug acarbose, suggesting a promising new therapeutic avenue. nih.govmdpi.com
Mitochondrial Targeting: this compound and its diene adducts have been shown to target mitochondria, the powerhouses of the cell. nih.govmdpi.com These compounds can induce mitochondrial dysfunction, decrease membrane potential, and reduce the efficiency of oxidative phosphorylation, ultimately leading to apoptosis in cancer cells. jbuon.comnih.govmdpi.com This mitochondria-targeted action represents a strategic approach to cancer therapy. nih.gov
Hepatoprotective Effects: Studies have also explored the hepatoprotective and choleretic activities of this compound derivatives. rcsi.science In experimental models of liver injury, certain derivatives were found to reduce levels of liver damage markers and increase bile secretion, indicating potential applications in liver diseases. rcsi.science
The exploration of these and other uncharted biological activities will continue to expand the therapeutic potential of the this compound scaffold.
Sustainable Production Methods and Biotechnological Scale-Up
The traditional source of this compound is phytoextraction from pine oleoresin, which can be inefficient and subject to environmental variability. nih.govgenscript.com To ensure a reliable and sustainable supply for industrial and pharmaceutical applications, researchers are developing advanced biotechnological production methods.
Metabolic engineering of microbial hosts, or "cell factories," is a leading strategy. nih.gov Scientists have successfully engineered both Escherichia coli and Saccharomyces cerevisiae to produce this compound and its direct precursor, levopimaradiene (B1200008). nih.gov
Key strategies for enhancing production include:
Pathway Engineering: Overexpressing key enzymes in the terpenoid biosynthesis pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) and isopentenyl diphosphate (B83284) isomerase (Idi) in E. coli, to increase the supply of the precursor geranylgeranyl diphosphate (GGPP).
Enzyme Engineering: Modifying critical enzymes like levopimaradiene synthase (LPS) to improve their catalytic efficiency and product specificity. nih.gov
Host Optimization: Co-expressing cytochrome P450 reductases (CPRs) with the necessary oxidizing enzymes (like CYP720B1) in yeast to facilitate the conversion of levopimaradiene to this compound. nih.govresearchgate.net
These synthetic biology approaches have led to significant increases in production titers, with reports of up to 49.21 mg/L of this compound in fed-batch fermentation of engineered S. cerevisiae. nih.gov Further optimization of these microbial systems holds the promise of large-scale, cost-effective, and sustainable production of this compound. google.comgoogle.com
Q & A
Q. What experimental methods are commonly used to isolate and purify Levopimaric acid from natural resin sources?
this compound is typically isolated via solvent extraction followed by chromatographic techniques such as column chromatography or HPLC. For example, pine oleoresin is treated with ethanol or acetone to dissolve the resin acids, and subsequent purification steps involve fractional crystallization or silica gel chromatography . Validation of purity requires nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to confirm structural integrity and rule out contaminants like abietic acid isomers .
Q. How is the oxidative stability of this compound assessed in laboratory settings?
Oxidative stability is evaluated using photo-sensitized oxidation experiments under controlled UV light exposure, with oxygen uptake monitored via manometric or spectrophotometric methods. Moore & Lawrence (1958) demonstrated that this compound forms transannular peroxides under these conditions, with reaction kinetics analyzed using pseudo-first-order rate constants . Researchers should replicate these protocols with modern oxygen sensors and validate degradation products via high-resolution LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported oxidation pathways of this compound across studies?
Discrepancies in oxidation mechanisms (e.g., radical vs. singlet oxygen pathways) can arise from differences in experimental conditions (light intensity, solvent polarity). To reconcile these, researchers should:
- Conduct comparative studies using standardized reaction parameters (e.g., UV wavelength, oxygen saturation levels).
- Employ computational modeling (density functional theory, DFT) to predict intermediate stability, as seen in studies by Tan et al. (2003) .
- Cross-validate findings with isotopic labeling (e.g., O) to trace oxygen incorporation pathways .
Q. How can multivariate analysis optimize this compound yield in synthetic esterification reactions?
Multivariate approaches like response surface methodology (RSM) are critical for optimizing esterification conditions (e.g., catalyst type, microwave power, reaction time). For example, heteropolyacid quaternary ammonium catalysts under microwave heating significantly enhance reaction efficiency for pentaerythritol esters of this compound . Key steps include:
Q. What genetic factors influence this compound variability in Pinus species, and how are these analyzed?
Genetic variability is assessed through quantitative trait locus (QTL) mapping and heritability analysis. Studies on Slash pine (Pinus elliottii) revealed significant family-level differences in this compound content (CV = 14.868%), with ANOVA used to isolate block and family effects . Researchers should:
- Collect resin samples from genetically diverse families under controlled environmental conditions.
- Use genotyping-by-sequencing (GBS) to correlate single nucleotide polymorphisms (SNPs) with resin acid profiles.
- Apply mixed linear models to account for genotype-by-environment interactions .
Methodological Guidance
Q. How should researchers design replication studies for this compound extraction protocols?
Replication requires:
- Detailed documentation of solvent purity, resin source (e.g., Pinus massoniana vs. Pinus elliottii), and storage conditions.
- Inclusion of internal standards (e.g., deuterated abietic acid) in GC-MS runs to control for instrumental drift.
- Sharing raw chromatographic data and spectral libraries via repositories like Zenodo to enable cross-validation .
Q. What statistical tools are appropriate for analyzing this compound’s thermal degradation kinetics?
Non-linear regression models (e.g., Arrhenius equation) are used to calculate activation energy () from thermogravimetric (TGA) data. For complex degradation pathways, model-free methods like Friedman analysis or multivariate curve resolution (MCR) are recommended to deconvolute overlapping thermal events .
Data Management & Reproducibility
Q. How can researchers ensure transparency in reporting this compound synthesis yields?
Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Publish step-by-step synthetic protocols with molar ratios and failure cases in supplementary materials.
- Disclose batch-specific variability (e.g., resin acid composition) using metadata standards like ISA-Tab .
- Archive NMR spectra and chromatograms in public repositories (e.g., Figshare) with digital object identifiers (DOIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
